molecular formula C18H14N2O B15065164 3,4-Dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-74-6

3,4-Dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B15065164
CAS No.: 918645-74-6
M. Wt: 274.3 g/mol
InChI Key: YKIIXLXKFYPIMB-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-[1,3'-biquinolin]-2-one is a bicyclic heterocyclic compound featuring fused quinoline and dihydroquinolinone moieties. Its core structure is of significant pharmacological interest due to the inherent bioactivity of quinolinone derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties . The compound’s dihydroquinolinone scaffold allows for versatile functionalization, enabling the development of analogs with tailored biological and physicochemical properties.

Properties

CAS No.

918645-74-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

1-quinolin-3-yl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C18H14N2O/c21-18-10-9-13-5-2-4-8-17(13)20(18)15-11-14-6-1-3-7-16(14)19-12-15/h1-8,11-12H,9-10H2

InChI Key

YKIIXLXKFYPIMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with aldehydes followed by cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydro form to a fully aromatic quinoline structure.

    Reduction: Reduction reactions can modify the quinoline rings, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic quinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

3,4-Dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For instance, its potential anticancer activity may involve the induction of apoptosis through the activation of caspases and other apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituents on the dihydroquinolinone core critically influence biological activity, solubility, and metabolic stability. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight Key Properties/Activities References
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Cl, 3×CH₃ 364.87 Enhanced lipophilicity; potential CNS activity
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one 2×F, 2×CH₃ 338.35 Improved metabolic stability
5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one F, 3×CH₃ 334.15 High XlogP (4.6); likely blood-brain barrier penetration
4-Aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one NO₂, aryl groups ~350–400 Potent antibacterial activity (MIC < standard antibiotics)

Key Observations :

  • Methylation : Methyl groups (e.g., in ) increase steric bulk, which may reduce metabolic degradation.
  • Nitro Groups: The nitro-substituted oxazinoquinolinone derivative (R=NO₂) demonstrated superior antibacterial activity against Gram-positive and Gram-negative pathogens compared to penicillin G and norfloxacin .
Antibacterial Activity

The 4-aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one series (e.g., R=NO₂) exhibited minimal inhibitory concentrations (MICs) of 2–8 µg/mL against K. pneumoniae and S. aureus, outperforming erythromycin and penicillin G . In contrast, the parent 3,4-dihydro-2H-[1,3'-biquinolin]-2-one lacks direct antibacterial data in the provided evidence, suggesting that fused heterocyclic systems (e.g., oxazine rings) may enhance target binding.

Pharmacological Potential

    Biological Activity

    3,4-Dihydro-2H-[1,3'-biquinolin]-2-one is a compound belonging to the biquinoline family, recognized for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and potential neuroprotective effects, supported by various studies and data.

    Chemical Structure and Properties

    This compound features a unique structural framework that contributes to its biological activity. Its molecular formula is C15_{15}H12_{12}N2_{2}O, with a molar mass of approximately 240.27 g/mol. The presence of nitrogen atoms in the structure enhances its interaction with biological targets.

    Antimicrobial Activity

    Several studies have highlighted the antimicrobial properties of this compound derivatives:

    • Antibacterial Activity : Research indicates that derivatives exhibit significant antibacterial effects against various pathogens. For instance, compounds derived from this structure have shown potent activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
    • Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies demonstrated effectiveness against fungi like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

    Neuroprotective Effects

    Recent investigations have explored the neuroprotective potential of this compound derivatives:

    • Acetylcholinesterase Inhibition : A series of compounds based on this scaffold were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Notably, some derivatives exhibited low IC50_{50} values (e.g., 0.28 µM), indicating strong inhibition .
    • Blood-Brain Barrier Penetration : Certain derivatives demonstrated the ability to cross the blood-brain barrier (BBB) effectively while showing no acute toxicity in mouse models at high doses (up to 2500 mg/kg) .

    Synthesis and Evaluation of Derivatives

    A study synthesized a series of this compound derivatives and evaluated their biological activities:

    CompoundAChE Inhibition (IC50_{50})Antibacterial ActivityAntifungal Activity
    10.28 µMActiveModerate
    20.34 µMActiveHigh
    30.91 µMModerateLow

    This table summarizes the effectiveness of various synthesized compounds in inhibiting AChE and their antimicrobial activities.

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